Product packaging for 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan(Cat. No.:CAS No. 55745-74-9)

5-(Aminomethyl)-2,3-dihydrobenzo[b]furan

Cat. No.: B2660008
CAS No.: 55745-74-9
M. Wt: 149.193
InChI Key: WQXWNTPLZFVZNX-UHFFFAOYSA-N
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Description

Significance of the Dihydrobenzo[b]furan Core in Medicinal Chemistry and Drug Discovery

The 2,3-dihydrobenzo[b]furan scaffold is recognized as a "privileged structure" in medicinal chemistry, a term designated for molecular frameworks that are capable of binding to multiple, unrelated biological targets. researchgate.net This versatility has rendered dihydrobenzofuran and its derivatives as integral components in the development of new pharmaceuticals. nih.gov The inherent structural rigidity and defined three-dimensional arrangement of the dihydrobenzofuran core provide a stable platform for the strategic placement of functional groups, enabling precise interactions with biological macromolecules.

The significance of this scaffold is underscored by its presence in a wide array of natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities. nih.govresearchgate.netresearchgate.net These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects. researchgate.netresearchgate.net The ability of the dihydrobenzofuran nucleus to serve as a pharmacophore in such a diverse range of therapeutic areas highlights its fundamental importance in drug discovery and development. nih.gov

The following table provides a summary of the diverse biological activities associated with compounds containing the dihydrobenzo[b]furan core:

Biological ActivityTherapeutic Area
AnticancerOncology
Anti-inflammatoryInflammatory Diseases
AntimicrobialInfectious Diseases
AntiviralInfectious Diseases
NeuroprotectiveNeurodegenerative Diseases
AntioxidantVarious

Overview of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan within Chemical and Biological Sciences

Within the broader class of dihydrobenzofuran derivatives, this compound represents a specific analog that incorporates a reactive aminomethyl group at the 5-position of the benzofuran (B130515) ring system. While extensive research has focused on the dihydrobenzofuran scaffold in general, the specific biological activities of this compound are not as widely documented in dedicated studies. However, its chemical structure suggests its potential as a valuable building block or intermediate in the synthesis of more complex molecules with desired pharmacological properties.

The following table outlines the key structural features of this compound and their potential implications in medicinal chemistry:

Structural FeaturePotential Significance
Dihydrobenzo[b]furan CoreProvides a rigid and privileged scaffold for drug design.
Aminomethyl Group at C5Offers a reactive site for further chemical modification and diversification.
Positional IsomerismThe location of the aminomethyl group can influence biological activity and selectivity.

Historical Context and Evolution of Research on Dihydrobenzo[b]furan Derivatives

The exploration of dihydrobenzo[b]furan chemistry has a rich history, evolving from early studies on natural product isolation to the development of sophisticated synthetic methodologies. Initial investigations into this class of compounds were driven by the discovery of naturally occurring molecules possessing the dihydrobenzofuran core and exhibiting interesting biological properties.

Early synthetic efforts often relied on classical organic reactions. A foundational method for the synthesis of dihydrobenzofurans is the Claisen rearrangement of ortho-allylphenols. researchgate.net This thermal rearrangement has been a cornerstone in the construction of the dihydrobenzofuran skeleton for many years.

The latter half of the 20th century and the beginning of the 21st century witnessed a significant evolution in the synthetic approaches to dihydrobenzofurans, largely driven by the advent of transition metal-catalyzed reactions. researchgate.netnih.gov These modern methods have provided chemists with powerful tools to construct the dihydrobenzofuran ring system with high efficiency, regioselectivity, and stereoselectivity. Methodologies employing catalysts based on palladium, rhodium, copper, and other transition metals have become commonplace, enabling the synthesis of a wide range of complex and functionally diverse dihydrobenzofuran derivatives. nih.govorganic-chemistry.org This continuous development of novel synthetic strategies has been instrumental in advancing the exploration of dihydrobenzofurans in medicinal chemistry and materials science.

The table below presents a simplified timeline of key developments in the research of dihydrobenzo[b]furan derivatives:

EraKey Developments
Early 20th CenturyIsolation and structural elucidation of natural products containing the dihydrobenzo[b]furan core.
Mid 20th CenturyApplication of classical synthetic methods, such as the Claisen rearrangement, for the construction of the dihydrobenzofuran skeleton.
Late 20th - Early 21st CenturyEmergence and widespread adoption of transition metal-catalyzed reactions for the efficient and selective synthesis of dihydrobenzofuran derivatives.
PresentContinued development of novel synthetic methodologies and exploration of the biological activities of new dihydrobenzo[b]furan analogs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B2660008 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan CAS No. 55745-74-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1-benzofuran-5-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5H,3-4,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXWNTPLZFVZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00971120
Record name 1-(2,3-Dihydro-1-benzofuran-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55745-74-9
Record name 1-(2,3-Dihydro-1-benzofuran-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1-benzofuran-5-ylmethanamine
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Synthetic Methodologies for 5 Aminomethyl 2,3 Dihydrobenzo B Furan and Its Chemical Analogs

Direct Synthesis of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan

The direct synthesis of this compound is not commonly achieved in a single step. Instead, a multi-step approach is typically employed, which involves the initial synthesis of a 2,3-dihydrobenzo[b]furan scaffold with a suitable functional group at the 5-position, which is subsequently converted into the aminomethyl group.

Common precursors for this synthesis include 5-formyl-2,3-dihydrobenzo[b]furan and 5-cyano-2,3-dihydrobenzo[b]furan. The aldehyde or nitrile group can then be transformed into the aminomethyl group through established chemical reactions.

One prominent method is reductive amination of 5-formyl-2,3-dihydrobenzo[b]furan. nih.govharvard.eduresearchgate.net5z.com This reaction involves the condensation of the aldehyde with an amine, such as ammonia (B1221849) or a primary amine, to form an imine, which is then reduced in situ to the desired amine. A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) and sodium triacetoxyborohydride (B8407120) being common choices. harvard.edu The use of a Lewis acid catalyst, such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), in conjunction with a reducing agent like sodium borohydride, has been shown to be effective for the reductive amination of a range of aldehydes. researchgate.net

Alternatively, the reduction of a nitrile group at the 5-position offers another pathway. 5-Cyano-2,3-dihydrobenzo[b]furan can be synthesized and subsequently reduced to the corresponding primary amine using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.

The synthesis of the necessary 5-substituted precursors can be accomplished through various aromatic substitution reactions on the 2,3-dihydrobenzo[b]furan ring. For instance, 5-formyl-2-methyl-2,3-dihydrobenzofuran can be prepared by the oxidation of 5-hydroxymethyl-2-methyl-2,3-dihydrobenzofuran using manganese dioxide.

Table 1: Key Intermediates and Reactions for the Synthesis of this compound
Precursor at 5-PositionReaction TypeKey ReagentsProduct
Formyl (-CHO)Reductive AminationAmmonia (NH3), Reducing Agent (e.g., NaBH4, NaBH(OAc)3), +/- Catalyst (e.g., B(C6F5)3)Aminomethyl (-CH2NH2)
Cyano (-CN)Nitrile ReductionReducing Agent (e.g., LiAlH4), or Catalytic Hydrogenation (e.g., H2/Pd)Aminomethyl (-CH2NH2)

General Synthetic Strategies for 2,3-Dihydrobenzo[b]furan Ring Systems

The construction of the 2,3-dihydrobenzo[b]furan core is a central aspect of synthesizing these compounds and a variety of methods have been developed to achieve this.

Intramolecular cyclization is a fundamental approach to forming the dihydrobenzofuran ring. A biomimetic approach involves the acid-catalyzed construction of dihydrobenzofuran heterocycles from 2-(2'-hydroxyethyl)quinone precursors. nih.gov This method mimics natural biosynthetic pathways.

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are also widely used. A [4+1] annulation reaction of ortho-substituted para-quinone methides with bromonitromethane (B42901) provides a facile, one-pot synthesis of functionalized 2,3-dihydrobenzofurans under mild, metal-free conditions. researchgate.net

Palladium-catalyzed reactions are powerful tools in the synthesis of dihydrobenzofurans. nih.gov These methods often exhibit high efficiency and tolerance for various functional groups. A common strategy involves the palladium-catalyzed coupling of an ortho-substituted phenol (B47542) with a suitable coupling partner, followed by an intramolecular cyclization.

For instance, a highly enantioselective Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes can produce chiral substituted 2,3-dihydrobenzofurans with excellent control over stereochemistry. organic-chemistry.org Another palladium-catalyzed approach involves the iodine atom transfer cycloisomerization of olefin-tethered aryl iodides, which yields optically active 2,3-dihydrobenzofurans. organic-chemistry.org

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient route to complex molecules like dihydrobenzofurans. A tandem S(N)Ar/5-exo-trig cyclization reaction can convert N-alkyl- and -arylimines derived from o-fluorobenzaldehydes into 3-amino-2,3-dihydro-2,2-diarylbenzofurans. nih.gov

Another example is a Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes, which constructs dihydrobenzofurans through a redox-neutral [3 + 2] annulation. organic-chemistry.org

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. Several green chemistry approaches have been applied to the synthesis of dihydrobenzofurans.

Photocatalysis has emerged as a powerful tool. nih.govscilit.comnih.govrsc.orgresearchgate.net Visible-light-activated transition metal photocatalysis can be used for oxidative [3+2] cycloadditions of phenols and alkenes. nih.govscilit.comnih.gov This method can utilize benign terminal oxidants like ammonium (B1175870) persulfate. nih.govscilit.comnih.gov In another approach, a heterogeneous TiO2 photocatalyst under visible light with air as the terminal oxidant can be used for the oxidative [3 + 2] annulation of phenols with alkenyl phenols. rsc.org

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields. nih.govnih.govresearchgate.net This method has been successfully used for the synthesis of benzofuran-3(2H)-ones and 3-amino-2,3-dihydrobenzofuran flavonoid derivatives. nih.govnih.gov

Mechanochemistry , which involves reactions induced by mechanical force, offers a solvent-free or low-solvent alternative to traditional synthesis. nih.govisca.me This technique is gaining traction as a sustainable method for a variety of chemical transformations and can be applied to the synthesis of heterocyclic compounds.

Table 2: Green Chemistry Approaches for Dihydrobenzo[b]furan Synthesis
Green Chemistry ApproachKey FeaturesExample Application
PhotocatalysisUses visible light as an energy source; can employ benign oxidants. nih.govscilit.comnih.govrsc.orgresearchgate.netOxidative [3+2] cycloaddition of phenols and alkenes. nih.govscilit.comnih.gov
Microwave-Assisted SynthesisReduces reaction times; often improves yields. nih.govnih.govresearchgate.netSynthesis of 3-amino-2,3-dihydrobenzofuran derivatives. nih.gov
MechanochemistrySolvent-free or low-solvent conditions; energy-efficient. nih.govisca.meGeneral synthesis of heterocyclic compounds.

Derivatization Approaches for Aminomethyl-Substituted Dihydrobenzo[b]furans

Once the this compound core is synthesized, the primary amine of the aminomethyl group serves as a versatile handle for further derivatization, allowing for the creation of a diverse library of compounds. Common derivatization reactions include N-acylation, N-alkylation, and the formation of sulfonamides.

N-Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base to form an amide. This is a widely used method to introduce a variety of functional groups.

N-Alkylation introduces alkyl groups onto the nitrogen atom. nih.gov This can be achieved by reacting the amine with an alkyl halide. Reductive amination can also be used to introduce alkyl groups by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent. harvard.edu

Sulfonamide formation is another important derivatization, where the amine reacts with a sulfonyl chloride in the presence of a base to yield a sulfonamide.

Various derivatization reagents have been developed for amines to enhance their properties for analysis or to introduce specific functionalities. nih.govnih.govlibretexts.orgsigmaaldrich.com For example, derivatization with diethyl ethoxymethylenemalonate (DEEMM) can be used for the analysis of amino compounds by liquid chromatography-tandem mass spectrometry. nih.gov

The Mannich reaction is a classic method for the aminomethylation of certain compounds, and while not a direct derivatization of the aminomethyl group itself, it is a key reaction for introducing aminomethyl functionalities. researchgate.net

Table 3: Common Derivatization Reactions of the Aminomethyl Group
Reaction TypeReagent ClassFunctional Group Formed
N-AcylationAcid chlorides, Acid anhydridesAmide
N-AlkylationAlkyl halides, Aldehydes/Ketones (with reducing agent)Secondary or Tertiary Amine
Sulfonamide FormationSulfonyl chloridesSulfonamide

Modification and Functionalization of the Aminomethyl Moiety

The aminomethyl group serves as a crucial handle for introducing a variety of structural modifications, allowing for the exploration of structure-activity relationships in medicinal chemistry. The primary amine can be functionalized through several standard organic transformations. While direct modification of this compound is a specific application, the principles are well-established in the synthesis of related heterocyclic compounds.

One common approach is the Mannich reaction, which can be used to introduce aminomethyl groups onto a carbon framework. In analogous heterocyclic systems, such as 5-substituted-3-(prop-2-ynyl)dihydrofuran-2(3H)-ones, Mannich aminomethylation of a terminal alkyne has been successfully employed. This reaction works effectively with a range of acyclic and cyclic secondary amines in the presence of paraformaldehyde and a copper(I) chloride catalyst, yielding the desired aminomethylated products in good to very good yields. researchgate.net This highlights a method where the nature of the amine can be varied from the outset.

Further functionalization can occur on the primary amine itself. For instance, in the synthesis of derivatives of 3,4-dihydro-2H-1-benzopyran, a structurally similar scaffold, various modifications of extracyclic amino substituents have been explored to determine the structural requirements for biological activity. researchgate.net These modifications typically include N-alkylation, N-acylation, and the formation of ureas or sulfonamides. Such transformations allow for the fine-tuning of properties like polarity, basicity, and hydrogen bonding capacity.

Catalytic amination is another powerful tool for creating and modifying C-N bonds. For example, the highly selective synthesis of 2,5-bis(aminomethyl)furan (B21128) from 5-(hydroxymethyl)furfural (5-HMF) has been achieved using bifunctional catalysts. rsc.org This process involves the transformation of other functional groups (like hydroxymethyl or formyl groups) into amines, which can then be further derivatized.

The table below summarizes representative transformations applicable to the functionalization of an aminomethyl group on a heterocyclic core, based on analogous chemistries.

Reaction Type Reagents/Catalyst Product Type Potential Application
N-AlkylationAlkyl halide, BaseSecondary/Tertiary AmineModulation of basicity and lipophilicity
N-AcylationAcyl chloride, BaseAmideIntroduction of carbonyl functionality, H-bond acceptor
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN)Secondary/Tertiary AmineFormation of diverse N-alkyl or N-aryl substituents
SulfonylationSulfonyl chloride, BaseSulfonamideIntroduction of a stable, non-basic H-bond donor
Mannich ReactionFormaldehyde, Secondary Amine, CuClN,N-disubstituted aminomethyl derivativeIntroduction of diverse amine moieties during synthesis researchgate.net

Substituent Effects on the Benzo-Ring System of Dihydrobenzo[b]furans

The nature and position of substituents on the benzene (B151609) ring of the dihydrobenzo[b]furan system have a profound impact on the synthetic routes used to form the heterocyclic core. These effects are primarily electronic and steric, influencing reaction rates, yields, and even the feasibility of certain cyclization strategies.

Electron-donating groups (EDGs) on the phenolic precursor, such as alkoxy or alkyl groups, generally facilitate the synthesis. In FeCl₃-mediated intramolecular cyclization of electron-rich aryl ketones, an alkoxy substituent on the benzene ring was found to be essential for an efficient C–O bond formation to occur. nih.gov Similarly, in palladium-catalyzed C-H arylation reactions used to functionalize the benzofuran (B130515) core, aryl iodides carrying electron-donating substituents led to higher yields and faster reaction times. mdpi.com For example, the reaction of N-(quinolin-8-yl)benzofuran-2-carboxamide with 4-iodoanisole (B42571) (an EDG-substituted aryl iodide) gave an 86% yield, whereas the reaction with iodobenzene (B50100) (neutral) required a longer time to achieve a similar yield (84%). mdpi.com

The position of the substituent is also critical. In a series of 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan derivatives synthesized for biological evaluation, the substitution pattern on the benzene portion of the benzofuran core played a significant role. nih.gov For instance, the synthesis of various amino-substituted analogs involved a multi-step sequence where the starting material was a substituted salicylaldehyde (B1680747) or 2-hydroxyacetophenone. mdpi.com The success of the initial one-pot cyclization reaction is dependent on the electronic nature of these precursors.

The table below illustrates the effect of substituents on the yield of C-H arylation of a benzofuran-2-carboxamide, a reaction relevant to the functionalization of the benzo-ring system.

Aryl Iodide Substituent Substituent Type Reaction Time (h) Product Yield (%) Reference
4-methoxyElectron-Donating786 mdpi.com
4-methylElectron-Donating1488 mdpi.com
3,5-dimethylElectron-Donating1476 mdpi.com
UnsubstitutedNeutral1684 mdpi.com

Stereoselective Synthesis of Chiral Dihydrobenzo[b]furan Analogs

The development of stereoselective methods to synthesize chiral 2,3-dihydrobenzofurans is of high interest, as stereochemistry is often a critical determinant of biological activity. A variety of catalytic asymmetric reactions have been developed to control the formation of stereocenters at the C2 and C3 positions of the dihydrofuran ring.

Transition metal catalysis is a prominent strategy. A highly enantioselective palladium-catalyzed Heck/Tsuji-Trost reaction between o-bromophenols and 1,3-dienes has been shown to produce chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org Similarly, iridium-catalyzed intramolecular hydroarylation of m-allyloxyphenyl ketones, using a chiral bisphosphine ligand, affords chiral 3-substituted dihydrobenzofurans in high yields and high enantioselectivity. rsc.org Rhodium catalysts have also been employed in stereoselective C–H insertion reactions and Mannich-type interceptions of phenolic oxonium ylides to construct the dihydrobenzofuran skeleton with excellent diastereoselectivity (>20:1 dr) and enantioselectivity (>99% ee). nih.gov

Biocatalysis offers a powerful alternative for asymmetric synthesis. Engineered myoglobins have been used for the highly diastereo- and enantioselective cyclopropanation of benzofurans, leading to stereochemically dense 2,3-dihydrobenzofurans with excellent enantiopurity (>99.9% de and ee) and high yields. nih.govrochester.edu This biocatalytic approach provides an efficient route to valuable scaffolds for medicinal chemistry. nih.govrochester.edu

The following table summarizes selected stereoselective methods for the synthesis of chiral dihydrobenzofuran analogs.

Catalyst System Reaction Type Substrates Key Features Stereoselectivity Reference
Pd/TY-PhosHeck/Tsuji-Trost Reactiono-bromophenols, 1,3-dienesHigh regio- and enantiocontrolHigh ee organic-chemistry.org
Cationic Iridium / Chiral BisphosphineIntramolecular Hydroarylationm-allyloxyphenyl ketonesKetone directing group for C-H activationHigh ee rsc.org
Engineered MyoglobinBenzofuran CyclopropanationBenzofuran, Diazo ReagentsIron-based biocatalysis, scalable>99.9% de and ee nih.govrochester.edu
Rhodium / Asymmetric Phosphoric AcidMannich Type InterceptionDiazo-containing phenols, IminesExclusive diastereoselectivity>20:1 dr, >99% ee nih.gov
Dirhodium CarboxylateC-H InsertionAryldiazoacetatesTrans-selective cyclization>91:9 dr, 84% ee nih.gov

Pharmacological Investigations and Biological Activities of 5 Aminomethyl 2,3 Dihydrobenzo B Furan Derivatives

Central Nervous System (CNS) Activity Profiles

Derivatives of the 5-(aminomethyl)-2,3-dihydrobenzo[b]furan scaffold have been investigated for a range of activities within the central nervous system. The structural similarity of this core to endogenous neurotransmitters like serotonin (B10506) and dopamine (B1211576) makes it a compelling candidate for modulating various neurochemical pathways.

Analgesic Efficacy and Mechanisms

The benzofuran (B130515) nucleus is a component of various compounds evaluated for analgesic properties. nih.govresearchgate.netnih.gov The mechanisms underlying the potential analgesic effects of this compound derivatives are likely multifaceted. Research into related structures suggests that analgesic activity can be mediated through interactions with several key CNS receptors. Potential mechanisms include the modulation of the opioidergic system, as well as interactions with serotonergic (5-HT1A, 5-HT2A) and dopaminergic (D2/D3) receptors, which are known to play a role in pain perception pathways. mdpi.com For instance, studies on moracin derivatives, a type of benzofuran, have shown remarkable inhibition of acetic acid-induced pain, with their mechanism being linked to the metabotropic glutamate (B1630785) receptor 1 (mGluR₁) pathway. researchgate.netnih.gov

Antidepressant and Anxiolytic Potential

The structural features of aminomethyl-dihydrobenzofurans suggest a potential for interaction with neurotransmitter systems implicated in anxiety and depression. researchgate.net Specifically, the GABAergic system is a key target for anxiolytic drugs. Certain benzofuranone derivatives have been identified as positive allosteric modulators of GABA-A receptors, a mechanism known to produce anxiolytic effects. nih.gov Furthermore, the serotonergic system is a primary target for antidepressant and anxiolytic medications. Agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors are established mechanisms for anxiolytic and antidepressant effects. nih.gov The activation of 5-HT2A receptors, particularly in the anterior cingulate cortex, has been linked to profound, long-lasting improvements in mood and reductions in anxiety, possibly through the modulation of glutamate neurotransmission and brain network connectivity. nih.gov

Antipsychotic Properties and Dopamine Receptor Modulation

The cornerstone of antipsychotic drug action has historically been the modulation of dopamine receptors, particularly antagonism of the D2 receptor subtype. nih.govnih.gov All clinically used antipsychotics demonstrate some level of D2 receptor blockade. nih.gov The affinity for D2 and D3 receptors is a critical factor in the therapeutic profile of these agents. researchgate.net Atypical antipsychotics often combine D2 receptor antagonism with modulation of other receptors, most notably serotonin 5-HT2A receptors. This dual action is thought to contribute to a broader spectrum of efficacy and a more favorable side effect profile. nih.gov Given the structural elements of this compound derivatives, they represent a class of compounds with the potential to interact with these key dopaminergic and serotonergic targets, making them of interest in the search for novel antipsychotic agents.

Serotonin Receptor Modulation (e.g., 5-HT1A, 5-HT2A/2C, 5-HT3, 5-HT4 Receptor Antagonism/Agonism)

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a diverse family of proteins that mediate a wide range of physiological and neurological processes, including mood, cognition, and sleep. nih.gov They are the targets for many therapeutic drugs, including antidepressants and antipsychotics. nih.gov The this compound scaffold is of significant interest for its potential to interact with these receptors.

5-HT1A Receptors: These receptors are involved in mood and anxiety. nih.gov Agonists at this site often exhibit anxiolytic and antidepressant properties.

5-HT2A/2C Receptors: The 5-HT2A receptor is a primary target for atypical antipsychotic drugs; antagonism at this receptor is a key feature of their mechanism. wikipedia.orgreprocell.com It is also the main target for serotonergic psychedelic drugs. wikipedia.org The 5-HT2C receptor is involved in the regulation of appetite and mood. nih.gov

5-HT3 and 5-HT4 Receptors: The 5-HT3 receptor, a ligand-gated ion channel, is primarily associated with nausea and vomiting, while 5-HT4 receptors are involved in gastrointestinal motility and cognition. nih.gov

The specific substitution patterns on the aminomethyl group and the benzofuran ring would determine the affinity and functional activity (agonism vs. antagonism) of these derivatives at each serotonin receptor subtype.

Impact on Locomotor Activity

Structurally related aminopropyl-dihydrobenzofuran derivatives have been evaluated for their effects on spontaneous locomotor activity in mice. These studies provide insight into the potential stimulant or depressant properties of the this compound scaffold. For example, 6-(2-aminopropyl)-2,3-dihydrobenzofuran (B122515) (6-APDB) was shown to produce a dose-dependent stimulation of locomotor activity. nih.gov Similarly, 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB) also produced locomotor stimulation, though its effects were characterized by an initial depressant phase at higher doses followed by a modest stimulant phase. nih.gov The onset of these stimulant effects corresponds with reported increases in extracellular dopamine and serotonin levels. nih.gov

Table 1: Effects of Aminopropyl-Dihydrobenzofuran Analogs on Locomotor Activity in Mice
CompoundDose Range (mg/kg)Observed EffectTime to Peak EffectReference
6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB)5 - 10 mg/kgDose-dependent locomotor stimulation~120 minutes nih.gov
5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB)2.5 - 5 mg/kgInitial depressant phase followed by modest stimulation20 - 50 minutes (stimulant phase) nih.gov

Anti-infective Applications

The benzofuran core is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with a wide array of biological activities, including anti-infective properties. rsc.org Derivatives of this scaffold have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic bacteria and fungi.

The antimicrobial activity is highly dependent on the substitution pattern around the benzofuran nucleus. For example, studies have shown that hydroxyl groups at the C-6 position and various aryl groups at the C-2 position can confer potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. nih.gov Halogenated derivatives have also demonstrated significant antifungal activity against Candida species. researchgate.net The introduction of moieties like pyrazoles, oxadiazoles, or thiazoles onto the benzofuran ring has been a successful strategy for enhancing antimicrobial potency. rsc.orgnih.gov These findings suggest that the this compound scaffold could serve as a valuable template for the development of novel antibacterial and antifungal agents.

Table 2: Summary of Anti-infective Activities of Various Benzofuran Derivatives
Derivative ClassTarget Organism(s)Key Structural Features for ActivityReference
2-ArylbenzofuransBacteria (B. subtilis, P. syringae), FungiHydroxyl group on the benzofuran ring (e.g., Cicerfuran) nih.gov
Benzofuran-5-ol derivativesFungi (various species)Hydroxyl group at C-5 position nih.gov
Benzofuran-pyrazole hybridsBacteria (P. aeruginosa, E. coli), Fungi (C. albicans)Halogen (Cl, F) substitution on an attached phenyl ring rsc.org
Aza-benzofuransBacteria (S. typhimuriumi, S. aureus)Nitrogen-containing benzofuran core mdpi.com
Thiazolo-benzimidazole-benzofuransFungi (A. flavus, C. albicans)Fused thiazolo[3,2-a]benzimidazole moiety nih.gov

Antibacterial Spectrum and Efficacy Against Gram-Positive/Negative Strains

The benzofuran nucleus is a well-established pharmacophore in the development of antimicrobial agents. Various derivatives have been synthesized and tested against a wide range of bacterial pathogens. While specific studies focusing on this compound derivatives are not extensively documented, broader research on benzofurans indicates that structural modifications significantly influence their antibacterial potency and spectrum. For instance, certain novel benzofuran derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. cuestionesdefisioterapia.com The introduction of specific substituents has been shown to be crucial for enhancing antibacterial effects. However, without direct studies on the target compound, its specific efficacy against bacterial strains remains an area for future investigation.

Antifungal Activity

Similar to antibacterial research, the antifungal potential of the benzofuran scaffold has been recognized. researchgate.net Research has shown that specific substitutions on the benzofuran ring system are key to antifungal action. For example, some O-alkylamino derivatives of 2-benzofurancarboxylic acids and amides have been reported to possess antifungal properties. researchgate.net Furthermore, halogenated derivatives of 3-benzofurancarboxylic acids have exhibited activity against Candida albicans. researchgate.net The synthesis of novel thiazolo[3,2-a]benzimidazole derivatives containing a benzofuran nucleus has also yielded compounds with antifungal properties. nih.gov These findings suggest that the 2,3-dihydrobenzo[b]furan skeleton is a promising base for developing new antifungal agents, although specific data on 5-(aminomethyl) derivatives is needed.

Antitubercular Activity

Tuberculosis remains a significant global health challenge, necessitating the discovery of novel therapeutics. The furan (B31954) and benzofuran scaffolds have attracted attention for their potential antitubercular properties. nih.gov In silico studies involving molecular docking have been performed on benzofuran derivatives to analyze their potential interaction with Mycobacterium tuberculosis protein targets. nih.gov For example, the compound Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate was identified in a computational study for its potential to stabilize at the active site of the NarL protein, which is involved in the regulation of anaerobic nitrogen metabolism in M. tuberculosis. nih.gov Additionally, various 5-nitrofuran-based compounds have been synthesized and shown to possess promising activity against the Mycobacterium tuberculosis H37Rv strain. nih.gov One such conjugate, a 5-nitrofuran-triazole, exhibited a minimum inhibitory concentration (MIC) value of 0.25 μg/ml. nih.gov These studies underscore the potential of the furan and benzofuran core in the design of new antitubercular drugs.

Antiviral Activity (e.g., Anti-HIV-1)

The benzofuran nucleus has been explored for its antiviral capabilities. In one study, newly synthesized benzofuran derivatives were evaluated in vitro against a variety of DNA and RNA viruses. nih.gov Specific compounds, namely 1-(7-dodecyloxy-2-benzofuranyl)ethanone and 1-(7-tridecyloxy-2-benzofuranyl)ethanone, demonstrated targeted activity against the respiratory syncytial virus (RSV). nih.gov Another derivative, [di(2-acetylbenzofuranyl-7-oxy)]-n-propane, was found to be active against the influenza A virus. nih.gov While these findings are promising, the antiviral profile of derivatives of this compound has not been specifically reported and requires further investigation.

Anti-inflammatory and Immunomodulatory Effects

Derivatives of 2,3-dihydrobenzo[b]furan have been identified as potent anti-inflammatory agents. Research has shown that modifications to this core structure can lead to significant inhibition of key inflammatory pathways.

A study on 2,3-dihydrobenzofuran-5-acetic acids found that the introduction of a methyl group alpha to the acetic acid function enhanced anti-inflammatory activity. nih.gov The compound α-(7-chloro-2,2-dimethyl-2,3-dihydrobenzofuran)-α-methyl-5-acetic acid was the most potent in this series when evaluated using the carrageenan-induced edema method. nih.gov

More recent investigations into fluorinated benzofuran and 2,3-dihydrobenzofuran (B1216630) derivatives have provided detailed insights into their mechanisms. mdpi.comnih.gov Several of these compounds were found to suppress lipopolysaccharide (LPS)-stimulated inflammation in macrophages by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). mdpi.comnih.gov This led to a decrease in the secretion of inflammatory mediators including interleukin-6 (IL-6), nitric oxide (NO), Chemokine (C-C) Ligand 2 (CCL2), and prostaglandin (B15479496) E₂ (PGE₂). mdpi.comnih.gov The anti-inflammatory effects of some of these compounds were also confirmed in a zymosan-induced air pouch model in mice. mdpi.com

Compound ClassKey FindingsMechanism of ActionModel System
2,3-Dihydrobenzofuran-5-acetic acidsα-(7-chloro-2,2-dimethyl-2,3-dihydrobenzofuran)-α-methyl-5-acetic acid showed the most potent activity. nih.govNot specified.Carrageenan-induced edema in rats. nih.gov
Fluorinated 2,3-DihydrobenzofuransSuppressed inflammation by decreasing inflammatory mediators. mdpi.comnih.govInhibition of COX-2 and NOS2 expression. mdpi.comnih.govLPS-stimulated macrophages; Zymosan-induced air pouch model in mice. mdpi.com

Anticancer and Antiproliferative Studies

The anticancer potential of the benzofuran and dihydrobenzofuran scaffolds is an active area of research. The introduction of halogens and other functional groups to the core structure has been shown to significantly enhance cytotoxic and antiproliferative activities. nih.govnih.gov

Cytotoxicity Against Various Cancer Cell Lines

Fluorinated 2,3-dihydrobenzofuran derivatives have been investigated for their effects on cancer cell proliferation and apoptosis. In a study using the human colorectal adenocarcinoma cell line HCT116, two compounds featuring difluorine, bromine, and either ester or carboxylic acid groups inhibited cell proliferation by approximately 70%. mdpi.comnih.gov The mechanism was linked to the induction of apoptosis, as evidenced by the inhibition of the anti-apoptotic protein Bcl-2 and cleavage of PARP-1. mdpi.comnih.gov

Another study highlighted a synthetic dihydrobenzofuran lignan (B3055560), methyl (E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoate (referred to as Q2-3), which exhibited specific and high cytotoxicity towards various mammary tumor cell lines, including SKBR3 and MDA-MB-231. researchgate.net Notably, normal human mammary epithelial and fibroblast cell lines showed much higher resistance to the compound, indicating a degree of cancer cell selectivity. researchgate.net

Halogenated derivatives have also shown promise. Halogenated (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-ones have been described as possessing antiproliferative activity with low cytotoxicity towards normal cells. nih.gov

Compound Class/DerivativeCancer Cell Line(s)Key Findings/ActivityReference
Fluorinated 2,3-DihydrobenzofuransHCT116 (Human colorectal adenocarcinoma)Inhibited proliferation by ~70%; Induced apoptosis via Bcl-2 inhibition and PARP-1 cleavage. mdpi.comnih.gov
Dihydrobenzofuran lignan (Q2-3)SKBR3, MDA-MB-231 (Mammary tumor)High cytotoxicity to tumor cells; Low toxicity to normal mammary epithelial and fibroblast cells. researchgate.net
Halogenated 1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-onesNot specifiedPossess antiproliferative activity with low cytotoxicity to normal cells. nih.gov

Identification of Active Scaffolds for Antitumor Properties

The quest for novel and more effective anticancer agents has led to the exploration of various chemical scaffolds, with benzofuran and its derivatives emerging as a promising class of compounds. nih.govnih.gov Research into the structure-activity relationship (SAR) of these derivatives has been crucial in identifying the key structural features responsible for their cytotoxic effects against tumor cells. mdpi.comnih.gov

Several active scaffolds based on the 2,3-dihydrobenzo[b]furan structure have been identified. For instance, the fusion of the benzofuran ring with other heterocyclic systems, such as quinazolinone and imidazole (B134444), has been shown to produce molecules with significant anticancer properties. nih.gov These hybrid molecules are designed to combine the beneficial pharmacological profiles of each scaffold to create more potent and selective drug candidates. nih.gov

Specific substitutions on the benzofuran core have been found to be critical for antitumor activity. One notable example involves benzene-sulfonamide-based benzofuran derivatives, which have been designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, a key target in cancer therapy. mdpi.com Another important scaffold is the trimethoxyacetophenone-based benzofuran structure. mdpi.com An analog of Combretastatin A-4 (CA-A4), a potent antimitotic agent, incorporating a trimethoxy acetophenone (B1666503) and a benzofuran core, has demonstrated significant inhibitory activity. mdpi.com

Furthermore, the introduction of an N-phenethyl carboxamide group in 5-chlorobenzofuran-2-carboxamides has been shown to significantly enhance antiproliferative activity. mdpi.com A series of new benzofuran derivatives containing a heterocyclic substituent linked to the benzofuran nucleus at the C-2 position were synthesized and evaluated for their antitumor activity, with compound 3f being the most active against the human liver carcinoma cell line (HEPG2). researchgate.net

Active Scaffold/Derivative ClassKey Structural FeaturesReported Antitumor EffectReference
Quinazolinone- and Imidazolium-Based BenzofuransFusion of benzofuran with quinazolinone or imidazole rings.Enhanced cytotoxicity and drug-like profile. nih.gov
Benzene-Sulfonamide-Based BenzofuransIncorporation of a benzene-sulfonamide moiety.Inhibition of the hypoxia-inducible factor (HIF-1) pathway. mdpi.com
Trimethoxyacetophenone-Based BenzofuransPresence of a trimethoxy acetophenone group.Potent antimitotic activity, acting as tubulin polymerization inhibitors. mdpi.com
5-Chlorobenzofuran-2-carboxamidesN-phenethyl carboxamide substitution.Enhanced antiproliferative activity. mdpi.com
2-Substituted Benzofuran DerivativesHeterocyclic substituent at the C-2 position.High potency against human liver carcinoma cell line (HEPG2). researchgate.net

Cardiovascular and Renal System Effects

Derivatives of this compound have demonstrated a range of effects on the cardiovascular and renal systems, including diuretic, antihypertensive, antiplatelet, and anticoagulant activities.

Certain derivatives of 2,3-dihydrobenzo[b]furan have been investigated for their diuretic properties. A notable example is 6,7-dichloro-2,3-dihydro-5-(2-thienylcarbonyl)benzofuran-2-carboxylic acid. nih.gov Studies have shown that the racemate and the d-isomer of this compound exhibit significant diuretic and natriuretic activity in rats, dogs, and chimpanzees. nih.gov The diuretic action is believed to occur in the thick ascending limb of Henle's loop. nih.gov Interestingly, the l-isomer was found to be uricosuric without any diuretic effect, highlighting a distinct separation of these activities between the enantiomers. nih.gov More recently, 3-carboxy-2-methylbenzofuran derivatives have been identified as high-potency pendrin inhibitors, showing promise as a novel class of diuretics. nih.gov One such derivative, compound 1d, potentiated the diuretic effect of furosemide (B1674285) in mice. nih.gov

CompoundMechanism/Site of ActionObserved EffectReference
6,7-dichloro-2,3-dihydro-5-(2-thienylcarbonyl)benzofuran-2-carboxylic acid (racemate and d-isomer)Thick ascending limb of Henle's loopDiuresis and natriuresis nih.gov
3-carboxy-2-methylbenzofuran derivative (1d)Pendrin inhibitionPotentiated the diuretic effect of furosemide nih.gov

The antihypertensive potential of 2,3-dihydrobenzo[b]furan derivatives has also been explored. A series of 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s and 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,3'-pyrrolidine]s were synthesized and evaluated for their cardiovascular activity. nih.gov The majority of these compounds displayed good antihypertensive activity in the spontaneous hypertensive rat model. nih.gov Specifically, 2,3-dihydro-1'-methyl-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine] and 2,3-dihydro-1'-ethyl-3-(1-pyrryl)-spiro[benzofuran-2,4'-piperidine] were selected for more detailed cardiovascular evaluation. nih.gov

While research on the direct antiplatelet activity of this compound is specific, studies on related furan derivatives provide valuable insights. A novel guanidine (B92328) derivative, [5-(2-methoxy-5-chlorophenyl)furan-2-ylcarbonyl]guanidine (KR-32570), has been shown to significantly inhibit the aggregation of washed rabbit platelets induced by various agonists, including collagen, thrombin, and arachidonic acid. nih.gov The antiplatelet activity of KR-32570 is thought to be mediated by the inhibition of arachidonic acid release, thromboxane (B8750289) A2 synthase, cytosolic Ca2+ mobilization, and the sodium/hydrogen exchanger-1 (NHE-1). nih.gov

The inhibition of coagulation factors, particularly Factor Xa and thrombin (Factor IIa), is a key strategy for the development of anticoagulant drugs. researchgate.net Sulfated benzofuran dimers have been designed as selective allosteric inhibitors of thrombin. nih.gov These compounds interact with the heparin-binding site of thrombin, leading to partial allosteric inhibition. nih.gov One such sulfated benzofuran dimer, compound 2c, exhibited a potent thrombin inhibition with an IC50 of 1.8 μM. nih.gov This novel mechanism of inducing sub-maximal inhibition of coagulation proteases presents a promising approach to developing safer anticoagulants with a reduced risk of bleeding. nih.gov

Compound ClassTargetMechanism of ActionExample CompoundPotency (IC50)Reference
Sulfated Benzofuran DimersThrombin (Factor IIa)Partial allosteric inhibition via heparin-binding site2c1.8 μM nih.gov

Other Biological Activities

Beyond their antitumor and cardiovascular effects, derivatives of 2,3-dihydrobenzo[b]furan have been reported to possess other significant biological activities, including antioxidant and antimicrobial properties.

The antioxidant potential of these compounds is noteworthy. For example, 2,3-dihydrobenzo[b]furan-5-ol and its analogues have been studied for their antioxidant profile, demonstrating an ability to inhibit lipid peroxidation. nih.gov The antioxidant capacity was found to increase with the substitution of heavier chalcogens in the furan ring. nih.gov Benzofuran–stilbene hybrid compounds have also been investigated for their antioxidative activities through various mechanisms, including hydrogen atom transfer (HAT) and sequential proton loss–electron transfer (SPL–ET). rsc.org

In terms of antimicrobial activity, various benzofuran derivatives have been synthesized and tested against a range of microbial strains. nih.gov Some have shown good activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. mdpi.comnuph.edu.ua Additionally, certain aurone (B1235358) derivatives with an amino or acetamido group at the 5-position have demonstrated interesting antimicrobial activities against both Gram-positive and Gram-negative bacteria. mdpi.com

Antimalarial Activity

Investigations into the antimalarial properties of this compound derivatives have not been identified in the reviewed scientific literature. Research on related benzofuran structures has been conducted, but specific data pertaining to the antimalarial efficacy of the 5-(aminomethyl)-2,3-dihydrogenated form is not available.

Uricosuric Effects

There is no specific information available in the scientific literature regarding the uricosuric effects of this compound derivatives. While other derivatives of the 2,3-dihydrobenzofuran scaffold, such as certain 5-sulfamoyl-2,3-dihydrobenzofuran-2-carboxylic acids, have been studied for their potential as uricosuric diuretics, data on the aminomethyl derivative is absent. thegoodscentscompany.com

Choleretic Activity

An examination of available research indicates a lack of studies focused on the choleretic activity of this compound derivatives. This specific biological property has not been a documented focus of investigation for this class of compounds.

Epoxide Hydrolase Enhancement

Research has shown that the core structure of this compound, known as coumaran (2,3-dihydrobenzo[b]furan), can significantly enhance the activity of microsomal epoxide hydrolase. nih.govkoreascience.kr Epoxide hydrolases are critical enzymes involved in the detoxification of various xenobiotics, including carcinogenic epoxides. koreascience.kr

In a study involving dietary administration of various heterocyclic compounds to female CD-1 mice, coumaran was shown to cause a statistically significant increase in the activity of styrene (B11656) oxide epoxide hydrolase in hepatic microsomes. nih.gov The compounds were administered at equimolar doses (5 mmol/kg body weight per day). nih.gov The results indicated that heterocyclic compounds with strained bond angles, like coumaran, are effective in elevating this enzyme's activity. nih.gov It was noted that this enhancement of epoxide hydrolase activity by coumaran was relatively specific, as it did not significantly affect the activities of several other xenobiotic-metabolizing enzymes measured in the same study. nih.gov The proposed mechanism suggests that the strained-bond-angle oxygen atom within the furan ring structure is a key feature responsible for this enzymatic elevation. koreascience.kr

Table 1: Effect of Coumaran on Hepatic Epoxide Hydrolase Activity in Mice
CompoundEnzyme StudiedObservationSignificance (p-value)
Coumaran (2,3-dihydrobenzo[b]furan)Styrene Oxide Epoxide HydrolaseSignificant increase in activity over controls< 0.01

Structure Activity Relationship Sar Studies of Dihydrobenzo B Furan Derivatives

Role of the Aminomethyl Group in Pharmacological Potency and Selectivity

The aminomethyl group at the 5-position of the 2,3-dihydrobenzo[b]furan ring is a critical determinant of pharmacological potency and selectivity. SAR studies have demonstrated that the nature of the amine within this group plays a pivotal role in receptor interaction. For instance, in the context of histamine (B1213489) H3 receptor antagonists, moving from a simple amino group to a more complex aminomethyl group can significantly impact binding affinity.

Research has shown that the basicity and steric bulk of the amine are crucial. Primary amines on the aminomethyl side chain have been found to be optimal for potent antagonist activity in some series of compounds. nih.gov The length and composition of the linker between the dihydrobenzofuran core and the terminal amine also influence activity, with variations in chain length leading to differences in potency.

Furthermore, the specific substituents on the nitrogen atom of the aminomethyl group are key to modulating pharmacological effects. For example, in a series of benzofuran-based histamine H3 receptor antagonists, the replacement of a simple amine with a substituted pyrrolidine (B122466) moiety led to a significant enhancement in binding potency. nih.gov Specifically, an (R)-methylpyrrolidinyl group attached via an ethyl linker to the benzofuran (B130515) core at position 2, with the aminomethyl group at position 5, resulted in a compound with nanomolar and even subnanomolar affinity for human and rat H3 receptors. nih.gov This highlights the importance of the aminomethyl group not just as a point of attachment but as an integral part of the pharmacophore that directly interacts with the target receptor.

The following table summarizes the impact of modifications to the aminomethyl group on the binding affinity of certain benzofuran derivatives for the histamine H3 receptor.

CompoundModification to Aminomethyl GroupBinding Affinity (Ki, nM)
Analog APrimary AmineModerate
Analog BSubstituted PyrrolidineHigh
Analog C(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl}(5-nitropyridin-2-yl)amine0.05 (human), 0.11 (rat)

Influence of Substituent Position and Nature on the Dihydrobenzo[b]furan Ring System

Substituents on the dihydrobenzo[b]furan ring system, both on the aromatic and the dihydrofuran portions, profoundly affect the pharmacological profile of 5-(aminomethyl)-2,3-dihydrobenzo[b]furan derivatives. The position and electronic properties of these substituents can modulate potency, selectivity, and pharmacokinetic properties.

Impact of Halogenation

Halogenation of the benzofuran ring is a common strategy to enhance biological activity. The introduction of halogen atoms can alter the electronic distribution and lipophilicity of the molecule, leading to improved receptor binding and pharmacokinetic profiles. For instance, in a series of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives acting as serotonin-3 (5-HT3) receptor antagonists, the introduction of a chloro group at the 5-position of the dihydrobenzofuran ring significantly increased binding affinity. nih.gov

Effects of Alkyl and Alkenyl Substituents

The introduction of alkyl and alkenyl groups on the dihydrobenzo[b]furan ring can have varied effects on pharmacological activity, largely dependent on their size, position, and the specific biological target. In the context of 5-HT3 receptor antagonists, the addition of methyl groups at the 2-position of the dihydrobenzofuran ring was found to increase pharmacological activity. nih.gov A dimethyl substitution at this position showed the highest potency, followed by a single (2S)-methyl group, which was more potent than the (2R)-methyl enantiomer. nih.gov

The presence of a double bond, converting the dihydrobenzofuran to a benzofuran, can also be a critical factor. For some hybrid dihydrobenzofuran neolignans with anticancer activity, the presence of a double bond at the C-7'/C-8' position adjacent to an aromatic ring was found to be vital for cytotoxicity. mdpi.com Reduction of this double bond led to a significant decrease in activity, suggesting that the rigidity and electronic nature of the benzofuran system were crucial for this particular biological effect. mdpi.com

Significance of Ring Oxygen Atoms and their Orientation

Studies comparing dihydrobenzofuran analogs with other heterocyclic systems have highlighted the importance of the ring oxygen. For example, in a comparative study of benzofuran, indan (B1671822), and tetralin analogs of 3,4-(methylenedioxy)amphetamine (MDA), the position and orientation of the ring oxygen atoms were found to modulate selectivity for serotonin (B10506) versus catecholamine uptake carriers. researchgate.net This suggests that the precise geometry of the dihydrofuran ring, dictated in part by the oxygen atom, is crucial for determining the pharmacological profile.

Stereochemical Considerations and Enantioselective Synthesis for SAR

Chirality plays a crucial role in the interaction of this compound derivatives with their biological targets. The presence of stereocenters, often at the 2- and 3-positions of the dihydrofuran ring, means that enantiomers can exhibit significantly different pharmacological activities and potencies. Therefore, enantioselective synthesis is a critical tool for detailed SAR studies, allowing for the evaluation of individual stereoisomers.

For example, in the previously mentioned series of 5-HT3 receptor antagonists, the stereoisomers of methyl-substituted dihydrobenzofuran derivatives were prepared to evaluate their stereoselectivity. nih.gov The results indicated that the (2S)-methyl group contributed more to the enhancement of pharmacological activity than the (2R)-methyl group. nih.gov This underscores the importance of controlling the stereochemistry at this position to achieve optimal receptor binding.

The development of biocatalytic and organocatalytic methods has enabled the highly diastereo- and enantioselective synthesis of stereochemically rich 2,3-dihydrobenzofurans. rochester.edu These advanced synthetic strategies are invaluable for creating a diverse range of stereoisomers, which are essential for a thorough investigation of the stereochemical requirements for potent and selective biological activity.

Comparative SAR Analysis with Related Heterocyclic Analogs (e.g., Benzofuran, Indan, Tetralin)

A study comparing benzofuran, indan, and tetralin analogs of MDA revealed important insights into the role of the heterocyclic core. researchgate.net While the benzofuran and indan analogs produced similar behavioral effects, the tetralin derivative, with its larger and more flexible six-membered ring, did not fully substitute for the training drugs. researchgate.net This suggests that the size and conformational constraints of the five-membered ring in dihydrobenzofuran and indan are important for this specific activity.

Furthermore, the in vitro pharmacology of these analogs indicated that the presence and orientation of the ring oxygen atom in the benzofuran and dihydrobenzofuran systems can modulate selectivity for different monoamine transporters. researchgate.net However, the non-oxygenated indan isostere also demonstrated high potency, indicating that while the oxygen atom is a significant modulator, a well-configured carbocyclic ring can also lead to high affinity. researchgate.net Enlarging the saturated ring to the tetralin system resulted in a notable decrease in activity at catecholamine sites, further emphasizing the importance of the five-membered ring scaffold. researchgate.net

The following table provides a comparative overview of the general SAR findings for these related heterocyclic systems.

Heterocyclic AnalogKey Structural FeatureGeneral Impact on Activity (in the context of MDA analogs)
BenzofuranUnsaturated furan (B31954) ring with oxygenModulates selectivity for monoamine transporters. researchgate.net
Dihydrobenzo[b]furanSaturated furan ring with oxygenSimilar conformational constraints to indan. researchgate.net
IndanSaturated carbocyclic five-membered ringHigh potency at monoamine transporters. researchgate.net
TetralinSaturated carbocyclic six-membered ringReduced activity at catecholamine sites compared to five-membered ring analogs. researchgate.net

Mechanistic Insights into the Biological Action of Dihydrobenzo B Furan Derivatives

Receptor Binding Profiles and Ligand-Receptor Interactions

The biological activity of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan derivatives is often initiated by their binding to specific protein receptors. The structural characteristics of these compounds, particularly the dihydrobenzofuran core and the aminomethyl side chain, allow for interactions with a variety of receptor types.

Serotonin (B10506) Receptors: A significant body of research has focused on the interaction of dihydrobenzofuran derivatives with serotonin (5-HT) receptors. For instance, certain N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives have been synthesized and evaluated for their antagonistic activity at the 5-HT3 receptor. nih.gov Structure-activity relationship (SAR) studies have revealed that modifications to the dihydrobenzofuran ring, such as the introduction of methyl groups at the 2-position, can significantly influence binding affinity. nih.gov Specifically, dimethyl substitution at this position has been shown to increase pharmacological activity. nih.gov The stereochemistry of these substituents is also critical, with the (S)-enantiomer often exhibiting higher potency. nih.gov Molecular modeling and docking studies of related benzofuranone derivatives with 5-HT2A receptors have highlighted the importance of hydrogen bonding with specific serine residues within the receptor's binding pocket in determining affinity and selectivity.

Histamine (B1213489) Receptors: Dihydrobenzofuran derivatives have also been investigated as antagonists of histamine receptors, particularly the H3 receptor, which is primarily found in the central nervous system. nih.govwikipedia.org A series of 5-amino- and 5-(aminomethyl)benzofuran derivatives have been shown to possess nanomolar to subnanomolar affinities for both human and rat H3 receptors. nih.gov These compounds act as antagonists, blocking the receptor's activity. nih.gov The potent and selective nature of these interactions makes them promising candidates for the treatment of neurological and cognitive disorders. nih.gov

Below is an interactive data table summarizing the receptor binding profiles of selected dihydrobenzo[b]furan derivatives.

Compound/Derivative ClassReceptor TargetActivityKey Structural Features for Binding
N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamides5-HT3AntagonistDimethyl substitution at the 2-position of the dihydrobenzofuran ring enhances activity. The (S)-configuration of the azabicyclo moiety is preferred. nih.gov
5-Amino- and 5-(aminomethyl)benzofuran derivativesHistamine H3AntagonistThe aminomethyl group at the 5-position is a key feature for high-affinity binding. nih.gov
6-Aminomethylbenzofuranones5-HT2A, Dopamine (B1211576) D2VariesThe aminomethyl group and its ability to form hydrogen bonds with serine residues are crucial for affinity and selectivity.

Molecular Targets and Signaling Pathway Modulation

Beyond direct receptor binding, the biological effects of this compound derivatives are determined by their influence on downstream molecular targets and signaling pathways.

Modulation of Cancer-Related Pathways: Numerous studies have explored the potential of benzofuran (B130515) and dihydrobenzofuran derivatives as anticancer agents, revealing their interaction with various molecular targets crucial for cancer progression. nih.govmdpi.comscienceopen.com For example, certain hybrid benzofuran derivatives have been shown to inhibit the activity of protein kinases such as Src and zeta-chain-associated protein (ZAP-70). nih.gov These kinases are key components of signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of these kinases can lead to the induction of apoptosis (programmed cell death) in cancer cells. nih.gov

Furthermore, some dihydrobenzofuran derivatives have been found to target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. researchgate.netoaepublish.com By inhibiting components of this pathway, these compounds can suppress tumor growth and proliferation. researchgate.net Molecular docking studies have been instrumental in elucidating the binding modes of these derivatives to their target kinases, providing a basis for the rational design of more potent and selective inhibitors. researchgate.netnih.gov

Influence on Inflammatory Pathways: Dihydrobenzofuran derivatives have also demonstrated the ability to modulate signaling pathways involved in inflammation. By targeting enzymes and receptors that mediate the inflammatory response, these compounds can exert anti-inflammatory effects.

The following table provides an overview of the molecular targets and signaling pathways modulated by dihydrobenzo[b]furan derivatives.

Derivative ClassMolecular TargetSignaling PathwayBiological Outcome
Hybrid benzofuran derivativesSrc, ZAP-70 kinasesKinase signaling cascadesInhibition of cancer cell proliferation, induction of apoptosis nih.gov
Dihydrobenzofuran derivativesPI3K, VEGFR-2PI3K/Akt/mTOR pathwaySuppression of tumor growth researchgate.net
Dihydrobenzofuran neolignansNot specifiedApoptotic pathwaysInduction of apoptosis in cancer cells mdpi.com

Enzymatic Inhibition or Activation Mechanisms

The interaction of this compound derivatives with enzymes is another critical aspect of their biological action. These compounds can act as either inhibitors or activators, thereby modulating various physiological processes.

Monoamine Oxidase (MAO) Inhibition: A significant area of investigation has been the inhibitory effect of dihydrobenzofuran and related structures on monoamine oxidase (MAO), particularly MAO-B. nih.govnih.gov MAO-B is an enzyme responsible for the breakdown of neurotransmitters like dopamine in the brain. researchgate.net Inhibition of MAO-B can increase dopamine levels, which is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. nih.govresearchgate.net

Structure-based virtual screening and molecular docking studies have been employed to identify and optimize dihydrobenzofuran-based MAO-B inhibitors. mdpi.comdrugbank.com These studies have revealed that the benzofuran moiety is crucial for improving the pharmacokinetic properties of these inhibitors. nih.gov The binding of these compounds within the substrate cavity of MAO-B is often characterized by hydrophobic interactions and, in some cases, the formation of hydrogen bonds with key amino acid residues. mdpi.com

Other Enzymatic Interactions: Research has also explored the interaction of dihydrobenzofuran derivatives with other enzymes. For example, some derivatives have been investigated as inhibitors of casein kinase 2 (CK2), a protein kinase involved in various cellular processes, including cell growth and proliferation. acs.org Additionally, enzymatic reactions, such as those catalyzed by lipases, have been utilized in the synthesis of optically active dihydrobenzofuran derivatives, highlighting the interaction of these compounds with enzymatic systems. semanticscholar.orgresearchgate.net

The table below summarizes the enzymatic interactions of dihydrobenzo[b]furan derivatives.

Compound/Derivative ClassEnzyme TargetMechanism of ActionTherapeutic Relevance
((Benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide derivativesMonoamine Oxidase B (MAO-B)InhibitionParkinson's disease nih.gov
Indole and benzofuran derivativesMonoamine Oxidase B (MAO-B)Selective InhibitionNeurodegenerative diseases nih.gov
7,9-Dibromo-dihydrodibenzofuranCasein Kinase 2 (CK2)InhibitionPotential anticancer applications acs.org

Cellular Uptake and Distribution Studies

The efficacy of any therapeutic agent is contingent upon its ability to reach its target site within the body, which involves processes of cellular uptake and distribution. While specific studies on this compound are not extensively documented, general principles of small molecule transport provide insights into its likely behavior.

Mechanisms of Cellular Uptake: Small molecules can traverse the cell membrane through several mechanisms, including passive diffusion, facilitated diffusion, and active transport. nih.govnih.gov For a lipophilic small molecule like a dihydrobenzofuran derivative, passive diffusion across the lipid bilayer is a probable route of entry into cells. nih.gov The physicochemical properties of the molecule, such as its size, charge, and lipophilicity, will significantly influence its ability to cross the cell membrane. nih.govnih.gov

The presence of an aminomethyl group introduces a hydrophilic and potentially charged moiety, which could also enable interaction with membrane transporters involved in facilitated diffusion or active transport. nih.gov The cellular uptake of some small molecules is known to be an energy-dependent process, suggesting the involvement of active transport mechanisms. dovepress.com

Further research, including in vitro cell permeability assays and in vivo pharmacokinetic studies, is necessary to fully elucidate the cellular uptake and distribution profile of this compound and its derivatives.

Preclinical Research and Drug Development Potential

In Vitro Efficacy and Selectivity Evaluations

Derivatives of the benzo[b]furan and dihydrobenzo[b]furan core have demonstrated notable in vitro activity across a range of biological targets, suggesting a broad therapeutic potential. The introduction of an aminomethyl group at the C-5 position, as seen in "5-(Aminomethyl)-2,3-dihydrobenzo[b]furan," is a key structural feature in several series of biologically active compounds.

Research into the anticancer properties of benzofuran (B130515) derivatives has revealed potent antiproliferative activity. For instance, certain 2-phenylbenzofuran (B156813) derivatives bearing a carbamoyl (B1232498) group at the 5 or 6 position have shown inhibitory activity against rat and human testosterone (B1683101) 5α-reductase in vitro. nih.gov In the context of cancer, various benzofuran scaffolds have exhibited highly selective cytotoxic activity against a panel of human cancer cell lines, with some compounds showing IC50 values of less than 10 μM. nih.gov For example, a series of 3-formylbenzofuran derivatives were identified as potential lead structures for anti-hepatocellular carcinoma agents. nih.gov Furthermore, studies on dihydrobenzofuran derivatives have demonstrated their potential as anticancer agents, with some analogs exhibiting promising activity against MCF-7 and HepG2 cell lines. tandfonline.com The cytotoxic effects of these compounds are often attributed to mechanisms such as the inhibition of tubulin polymerization and the suppression of critical signaling pathways like PI3K/Akt and Wnt/β-catenin. eurekaselect.com

Beyond cancer, the aminomethyl furan (B31954) core has been explored for other therapeutic targets. A study on 5-(aminomethyl)-3-aryldihydrofuran-2(3H)-ones identified them as a new class of irreversible inactivators of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov Additionally, a series of 5-amino- and 5-(aminomethyl)benzofuran derivatives were discovered to be potent histamine (B1213489) H3 receptor antagonists with nanomolar and subnanomolar affinities for both human and rat receptors. nih.gov This highlights the potential for this chemical scaffold to be selectively targeted to different biological systems. One particular compound from this series demonstrated a significant improvement in binding potency over a previously reported efficacious compound. nih.gov

The following table summarizes the in vitro activities of selected benzofuran and dihydrobenzofuran derivatives, illustrating the potential of the "this compound" scaffold.

Derivative ClassBiological Target/ActivityCell Lines/AssayKey Findings
2-Phenylbenzofuran-6-carbamoyl derivatives5α-reductase inhibitionRat and human enzyme assaysPotent inhibition of both enzymes. nih.gov
Piperazine-based benzofuransAnticancerMCF-7, A549, HeLa, HCT116, SGC7901Highly selective cytotoxicity with IC50 < 10 μM. nih.gov
Dihydrobenzofuran pyrazoline derivativesAnticancerMCF-7, HepG2Promising activity against MCF-7 with low toxicity to HepG2. tandfonline.com
5-(Aminomethyl)-3-aryldihydrofuran-2(3H)-onesMAO-B inactivationEnzyme kinetics assayIrreversible inactivation of monoamine oxidase B. nih.gov
5-(Aminomethyl)benzofuran derivativesHistamine H3 receptor antagonismRadioligand binding assayNanomolar to subnanomolar affinity for human and rat H3 receptors. nih.gov

In Vivo Pharmacological Assessments in Relevant Animal Models

While in vitro studies provide a strong foundation for the therapeutic potential of "this compound" and its analogs, in vivo assessments in relevant animal models are crucial for validating their pharmacological effects. Although specific in vivo data for "this compound" is not extensively reported in the public domain, studies on structurally related compounds provide valuable insights into the potential in vivo efficacy of this chemical class.

In the realm of oncology, a benzofuran derivative, compound 36b, was shown to effectively inhibit the growth of H460 cancer cells in vivo without significant side effects, marking it as a promising lead structure. nih.gov This suggests that the benzofuran scaffold can be well-tolerated and demonstrate antitumor activity in a whole-animal system.

In the context of infectious diseases, certain (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives have been evaluated for their in vivo antimalarial activity. Three analogs demonstrated activity in a Plasmodium berghei/albino mouse model, reducing the percentage of parasitized erythrocytes by up to 53.4%. nih.gov This indicates that the benzofuranone core can serve as a scaffold for the development of in vivo active antimalarial agents.

These examples, while not directly involving "this compound," underscore the potential of the broader benzofuran and dihydrobenzofuran class of compounds to exhibit significant pharmacological activity in vivo. Further preclinical development of "this compound" would necessitate its evaluation in relevant animal models to establish its pharmacokinetic profile and in vivo efficacy for specific therapeutic indications.

Lead Optimization Strategies and Analog Design

The "this compound" core represents a versatile scaffold for lead optimization and analog design, allowing for systematic modifications to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on various series of benzofuran and dihydrobenzofuran derivatives have provided valuable insights into the structural requirements for different biological activities.

In the development of anticancer agents, SAR studies have been instrumental. For instance, research on hybrid dihydrobenzofuran neolignans revealed that the presence of a double bond at the C-7'/C-8' position adjacent to an aromatic ring was a key determinant of inhibitory activity against HT-1080 cancer cells. nih.gov For another series of benzofuran analogs, the presence of a -CONH group was found to be necessary for their anticancer activity. nih.gov Furthermore, the introduction of a hydroxyl group at the C-7 position and a substituent at the C-2 position of a benzofuran core significantly improved its anticancer activity, with an observed antimitotic activity that was approximately tenfold stronger than the lead compound. nih.gov These findings guide the design of new analogs with enhanced efficacy. The general strategy often involves exploring substitutions at various positions of the benzofuran ring system to optimize interactions with the biological target. mdpi.com

For GPR119 agonists, a class of drugs with potential for treating metabolic disorders, medicinal chemistry design and computer-assisted conformational modeling were used to evolve an initial lead into a series of potent dihydrobenzofuran derivatives. nih.gov Optimization efforts focused on the substituents on the dihydrobenzofuran ring, as well as modifications to a piperidine (B6355638) moiety attached to the core structure. nih.gov This systematic approach led to the identification of compounds with favorable metabolic stability and ion channel activity profiles. nih.gov

The development of histamine H3 receptor antagonists based on the 5-(aminomethyl)benzofuran scaffold also benefited from SAR studies. nih.gov By exploring a range of substituents and modifications, researchers were able to significantly improve the binding potency compared to the initial lead compound. nih.gov

Modification of the aminomethyl side chain: Altering the length, branching, and basicity of the amine can influence target binding and physicochemical properties.

Substitution on the aromatic ring: Introducing various functional groups (e.g., halogens, alkoxy, hydroxyl) can modulate electronic properties, lipophilicity, and metabolic stability.

Hybridization with other pharmacophores: Combining the dihydrobenzofuran core with other known active moieties can lead to novel compounds with enhanced or dual activities.

Patent Landscape and Intellectual Property in Therapeutic Applications

The therapeutic potential of "this compound" and its derivatives is reflected in the active patent landscape surrounding this chemical class. Several patents have been filed that claim compounds incorporating the aminomethyl dihydrobenzofuran scaffold for various therapeutic applications, indicating a strong interest from pharmaceutical and biotechnology companies in their development.

A significant area of patent activity is in the field of anticoagulation. One patent claims substituted (aminoiminomethyl or aminomethyl) dihydrobenzofurans as inhibitors of Factor Xa, a key enzyme in the coagulation cascade. google.com.na This suggests a potential application for these compounds in the treatment and prevention of thromboembolic disorders.

The anti-inflammatory properties of dihydrobenzofuran derivatives have also been the subject of intellectual property protection. A patent has been granted for dihydrobenzofuran and related compounds for use as anti-inflammatory agents. google.com

Furthermore, the dihydrobenzofuran scaffold has been explored for its potential in treating central nervous system disorders. A patent discloses dihydrobenzofuran derivatives as 5-HT2C agonists for the treatment of conditions such as schizophrenia and obesity. google.com

The following table provides a summary of key patent applications and grants related to the therapeutic use of aminomethyl dihydrobenzofuran derivatives.

Patent Number/ApplicationAssignee/ApplicantTherapeutic ApplicationKey Claimed Features
CA2383257A1Not SpecifiedFactor Xa InhibitionSubstituted (aminoiminomethyl or aminomethyl) dihydrobenzofurans. google.com.na
WO1996003396A1Not SpecifiedAnti-inflammatory AgentsDihydrobenzofuran and related compounds. google.com
US7402687B2Not Specified5-HT2C Agonists (for schizophrenia, obesity)Dihydrobenzofuran derivatives. google.com

This patent landscape highlights the diverse therapeutic potential of the "this compound" scaffold and underscores the ongoing efforts to develop novel drugs based on this chemical entity. The existence of these patents provides a degree of intellectual property protection that is essential for the commercial development of new medicines.

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, MS, UV-Vis)

Spectroscopy is a cornerstone for the structural analysis of organic molecules. By examining the interaction of molecules with electromagnetic radiation, chemists can deduce detailed information about atomic connectivity and the chemical environment.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan would be expected to show characteristic absorption bands. Key vibrations would include N-H stretching from the primary amine group, C-H stretching for both aromatic and aliphatic protons, C-O-C stretching of the dihydrofuran ether linkage, and C=C stretching from the benzene (B151609) ring. researchgate.netudayton.edu For the parent compound, 2,3-dihydrobenzofuran (B1216630), vibrational assignments have been updated from previous studies. udayton.edunist.gov

Table 1: Expected IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Primary AmineN-H Stretch3400-3250
Aromatic RingC-H Stretch3100-3000
Aliphatic ChainC-H Stretch3000-2850
Aromatic RingC=C Stretch1600-1450
EtherC-O-C Stretch1260-1000

Mass Spectrometry (MS) determines the molecular weight and provides structural information based on the fragmentation pattern of the molecule upon ionization. In an electron ionization (EI) mass spectrum, this compound would produce a molecular ion peak corresponding to its molecular weight. Subsequent fragmentation would likely involve the loss of the aminomethyl group or cleavage of the dihydrofuran ring, yielding characteristic fragment ions that help confirm the structure. researchgate.net For instance, the mass spectrum of the related compound 5-(2-aminopropyl)-2,3-dihydrobenzofuran shows a base peak resulting from the cleavage of the bond beta to the amine. researchgate.net

UV-Vis Spectroscopy provides information about electronic transitions within the molecule, which is particularly useful for compounds containing chromophores like the benzene ring in the benzofuran (B130515) structure. The 2,3-dihydrobenzofuran moiety is expected to exhibit absorption maxima in the ultraviolet region. researchgate.netnist.gov The UV absorption spectrum of the parent compound, 2,3-dihydrobenzofuran, displays two main absorption bands. researchgate.net The presence of the aminomethyl substituent on the benzene ring may cause a slight shift in the absorption wavelength (a bathochromic or hypsochromic shift).

X-ray Crystallography for Precise Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and the absolute configuration of a molecule. nih.gov For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would allow for its precise structural determination.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined. researchgate.net While specific crystallographic data for the title compound was not found, analysis of other benzofuran derivatives demonstrates the power of this technique. nih.gov The resulting structural parameters, such as unit cell dimensions and space group, provide a definitive structural fingerprint of the compound in the solid state. researchgate.netnih.gov This level of detail is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties.

Table 2: Example Crystallographic Data Parameters

ParameterDescription
Crystal SystemThe crystal's symmetry (e.g., monoclinic, orthorhombic).
Space GroupA mathematical description of the symmetry of the crystal structure.
Unit Cell Dimensions (a, b, c)The lengths of the edges of the unit cell.
Unit Cell Angles (α, β, γ)The angles between the edges of the unit cell.
Bond LengthsThe precise distances between bonded atoms (in Ångströms).
Bond AnglesThe angles between adjacent chemical bonds (in degrees).

Chromatographic Methods for Purity Assessment and Isomer Differentiation

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and differentiating between isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds in the gas phase and then identifies them using mass spectrometry. uzh.ch For this compound, GC-MS can be used to confirm its identity and purity. The compound would exhibit a characteristic retention time on a given GC column. The coupled mass spectrometer would provide a mass spectrum that can be compared to a reference standard for positive identification. researchgate.net This technique is particularly valuable for distinguishing between positional isomers, such as 5-, 6-, and 7-(Aminomethyl)-2,3-dihydrobenzo[b]furan, which may have very similar properties but can often be separated chromatographically. researchgate.net For example, a study on the related aminopropyl isomers demonstrated successful differentiation using GC-MS. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another cornerstone separation technique that is highly versatile for a wide range of compounds. nih.gov An appropriate HPLC method, typically using a reverse-phase column, can be developed to assess the purity of this compound. shimadzu.com The compound would elute at a specific retention time under defined conditions (mobile phase composition, flow rate, and column temperature). A diode array detector (DAD) or a UV detector can be used to obtain a UV spectrum of the eluting peak, further confirming its identity. HPLC is also instrumental in separating isomers that may be difficult to resolve by other means. nih.govshimadzu.com

Table 3: Chromatographic Method Parameters

TechniqueKey ParametersPurpose
GC-MS Column Type (e.g., DB-1), Oven Temperature Program, Carrier Gas, Ionization Mode (EI)Purity assessment, isomer differentiation, structural confirmation. researchgate.net
HPLC Column Type (e.g., C18), Mobile Phase (e.g., Acetonitrile/Water), Detector (e.g., UV/DAD)Purity assessment, quantification, separation of non-volatile compounds. shimadzu.com

Future Directions and Emerging Research Opportunities

Rational Design of Novel Dihydrobenzo[b]furan Scaffolds for Enhanced Activity and Selectivity

The principles of rational drug design are crucial for optimizing the therapeutic profile of 5-(aminomethyl)-2,3-dihydrobenzo[b]furan. This approach involves the systematic modification of the molecular structure to improve its interaction with biological targets, thereby enhancing efficacy and minimizing off-target effects. Structure-activity relationship (SAR) studies have demonstrated that specific substitutions on the benzofuran (B130515) ring can profoundly influence biological activity. mdpi.comresearchgate.net For instance, the presence and positioning of methoxy (B1213986) groups on the benzene (B151609) portion of the scaffold have been shown to correlate with antiproliferative activity. mdpi.com

Future design strategies will likely focus on creating analogs of this compound by modifying both the dihydrofuran and the benzene rings. Techniques such as click chemistry can be employed to synthesize novel conjugates, potentially leading to compounds with improved potency. nih.gov By exploring different substituents and their stereochemical orientations, researchers can fine-tune the molecule's binding affinity and selectivity for specific receptors or enzymes. nih.govnih.gov

Design StrategyRationale & ObjectivePotential Outcome
Substitution on Benzene Ring Modify electronic and steric properties to enhance target binding. Based on SAR studies showing the importance of substituent positions. mdpi.comIncreased potency and selectivity; improved pharmacokinetic properties.
Modification of Aminomethyl Group Alter basicity, size, and hydrogen bonding capacity to optimize interactions with target protein residues.Enhanced binding affinity and specificity; potential for new therapeutic targets.
Chiral Synthesis and Separation Investigate the differential activity of enantiomers, as biological targets are often stereospecific.Identification of the more active and less toxic enantiomer, leading to a better therapeutic index.
Bioisosteric Replacement Replace functional groups (e.g., furan (B31954) oxygen with sulfur) to improve metabolic stability or modify activity. researchgate.netImproved drug-like properties, reduced metabolic liabilities, and potentially novel biological activities.

Exploration of New Therapeutic Areas for this compound and Analogs

The benzo[b]furan motif is a versatile pharmacophore found in compounds with a wide array of biological activities. mdpi.com While initial interest may be focused on a specific therapeutic area, the inherent properties of the this compound scaffold suggest its potential utility across multiple disease domains. Derivatives of the parent structure have shown promise as anticancer, antibacterial, antifungal, and antiviral agents. mdpi.comresearchgate.netresearchgate.net

Future research should systematically screen this compound and its newly designed analogs against a diverse range of biological targets. This could uncover novel applications in oncology, infectious diseases, and neurology. For example, certain 2,3-dihydrobenzofuran (B1216630) derivatives have been investigated for their potential as neuroleptic and antidopaminergic agents, suggesting a possible role in treating central nervous system disorders. thegoodscentscompany.com The broad biological potential of this chemical class warrants a comprehensive evaluation to identify new therapeutic opportunities. researchgate.net

Potential Therapeutic AreaSupporting Evidence from Related CompoundsResearch Focus
Oncology Benzofuran derivatives exhibit potent antiproliferative activity against various human cancer cell lines, including MCF-7 (breast) and HepG2 (liver). mdpi.comresearchgate.netnih.govInvestigating effects on cell cycle, apoptosis, and specific cancer signaling pathways.
Infectious Diseases The benzofuran core is present in compounds with demonstrated antibacterial and antifungal properties. mdpi.comresearchgate.netScreening against a panel of pathogenic bacteria and fungi, including drug-resistant strains.
Neurodegenerative Diseases Certain analogs have been studied as potential antidopaminergic agents and for their effects on the central nervous system. thegoodscentscompany.comEvaluation of activity at neuroreceptors implicated in diseases like Parkinson's or Alzheimer's.
Antiviral Applications Some novel benzofuran derivatives have been evaluated for potential anti-HIV activity. researchgate.netScreening against a variety of viruses and investigating mechanisms of viral replication inhibition.

Application of Computational Chemistry and Chemoinformatics

Computational tools are indispensable in modern drug discovery for accelerating the identification and optimization of lead compounds. neuroquantology.com Techniques such as molecular docking, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) analysis can provide profound insights into how this compound and its analogs interact with biological targets at a molecular level. nih.govnih.gov

Molecular docking simulations can predict the preferred binding orientation and affinity of a ligand within the active site of a target protein, guiding the rational design of more potent inhibitors. nih.govnih.gov Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features required for biological activity, serving as a template for designing new molecules. nih.gov 3D-QSAR studies can develop statistically valid models that correlate the structural features of compounds with their biological activities, enabling the prediction of potency for virtual compounds before their synthesis. nih.govresearchgate.net These computational approaches reduce the time and cost associated with drug development by prioritizing the most promising candidates for synthesis and biological testing. neuroquantology.com

Computational MethodApplication for Dihydrobenzo[b]furan ResearchExpected Insights
Molecular Docking Predict the binding mode and affinity of analogs to specific biological targets (e.g., kinases, receptors). nih.govIdentification of key amino acid interactions; guidance for structural modifications to improve binding.
Pharmacophore Modeling Generate a 3D model of the essential features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity. nih.govA virtual template for screening new compound libraries and designing novel, active molecules.
QSAR Analysis Develop mathematical models linking molecular descriptors (e.g., steric, electronic) to biological activity. researchgate.netPredictive models to estimate the activity of unsynthesized analogs; understanding of key structural drivers of potency.
Molecular Dynamics (MD) Simulations Simulate the dynamic behavior of the ligand-protein complex over time. neuroquantology.comInsights into the stability of the binding interaction and the flexibility of the active site.

Development of Targeted Delivery Systems for Dihydrobenzo[b]furan-Based Therapeutics

Even a highly potent drug can be limited by poor pharmacokinetics, low solubility, or nonspecific distribution, leading to off-target toxicity. hilarispublisher.com Targeted drug delivery systems, particularly those based on nanocarriers, offer a promising strategy to overcome these challenges. hilarispublisher.comnih.gov By encapsulating this compound or its analogs within nanostructures like liposomes, polymeric nanoparticles, or dendrimers, it is possible to improve their therapeutic efficacy and safety profile. scirea.orgsemnan.ac.ir

These nanocarriers can be engineered to selectively accumulate in diseased tissues, such as tumors, through the enhanced permeability and retention (EPR) effect (passive targeting). nih.gov Furthermore, their surfaces can be functionalized with specific ligands (e.g., antibodies, folate) that recognize and bind to receptors overexpressed on target cells, a strategy known as active targeting. rsc.orgmdpi.com Such systems can increase the drug concentration at the site of action while minimizing exposure to healthy tissues, thereby reducing side effects. hilarispublisher.comnih.gov

Nanocarrier TypeDescriptionPotential Advantages for Dihydrobenzo[b]furan Delivery
Liposomes Spherical vesicles composed of a phospholipid bilayer. mdpi.comCan encapsulate both hydrophilic and hydrophobic drugs; biocompatible and biodegradable.
Polymeric Nanoparticles Solid colloidal particles made from biodegradable polymers like PLGA. nih.govOffer controlled and sustained drug release; surface can be easily modified for active targeting.
Dendrimers Highly branched, tree-like macromolecules with a well-defined structure. scirea.orgHigh drug-loading capacity; precise control over size and surface chemistry.
Solid Lipid Nanoparticles (SLNs) Nanoparticles made from solid lipids, combining advantages of polymeric nanoparticles and liposomes. semnan.ac.irHigh stability, controlled release, and potential for various administration routes.

Investigating Biotransformation Pathways and Metabolite Activity

Understanding the metabolic fate of a drug candidate is critical for its development. The biotransformation of this compound will determine its pharmacokinetic profile, duration of action, and potential for drug-drug interactions. Furan-containing compounds are known to be metabolized by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net

The oxidation of the furan ring can lead to the formation of reactive intermediates, such as epoxides or cis-enedials, which have the potential to bind covalently to cellular macromolecules like proteins and DNA. researchgate.netnih.gov This metabolic activation is often implicated in the toxicity of some furan-containing compounds. nih.gov Future research must focus on identifying the specific CYP isozymes responsible for metabolizing this compound and characterizing the resulting metabolites. It is also essential to determine whether these metabolites are pharmacologically active, inactive, or toxic. This knowledge is crucial for predicting potential safety issues and for designing analogs with improved metabolic stability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan, and how are intermediates characterized?

  • Methodology : The synthesis often involves cyclization or functionalization of dihydrobenzofuran precursors. For example, analogous compounds like 5-acetyl derivatives are synthesized via Friedel-Crafts acylation or palladium-catalyzed cycloisomerization (e.g., using (Z)-enynols in green solvents like glycerol) . For the aminomethyl group, reductive amination of a ketone intermediate (e.g., using sodium cyanoborohydride or LiAlH4) is plausible. Characterization typically employs IR (to confirm NH/OH stretches), NMR (¹H/¹³C for regiochemical assignment), and HRMS (to verify molecular weight) .

Q. What solvents and reaction conditions optimize the stability of this compound during synthesis?

  • Methodology : Polar aprotic solvents (THF, DMF) are preferred for nucleophilic substitutions or cyclizations. For example, THF at −78°C with n-BuLi ensures controlled deprotonation . Acid-sensitive intermediates may require anhydrous conditions, while oxidative steps (e.g., introducing the aminomethyl group) might use NaBH4 in methanol at 0°C to minimize side reactions .

Q. How is the regioselectivity of substitution reactions on the dihydrobenzofuran core controlled?

  • Methodology : Electrophilic aromatic substitution (e.g., nitration, halogenation) favors the 5-position due to the electron-donating dihydrofuran ring. Directed ortho-metalation (DoM) using LDA or n-BuLi in THF at low temperatures (−78°C) can achieve meta-substitution . Computational modeling (DFT) of charge distribution aids in predicting reactivity .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound derivatives be resolved?

  • Methodology : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize testing using IC50/EC50 determination across multiple models (e.g., cancer cell lines, microbial strains) . Compare pharmacokinetic parameters (e.g., logP, plasma stability) to isolate structure-activity relationships (SAR). Meta-analysis of published data with standardized normalization (e.g., % inhibition at 10 µM) is recommended .

Q. What strategies mitigate by-product formation during the synthesis of this compound analogues?

  • Methodology : Over-reduction of the aminomethyl group can be minimized using milder reductants (e.g., NaBH3CN instead of LiAlH4) . For cyclization by-products (e.g., dimerization), optimize stoichiometry and reaction time. Purification via flash chromatography (silica gel, hexane/EtOAc gradient) or HPLC (C18 column, acetonitrile/water) isolates the target compound .

Q. How can computational methods guide the design of this compound-based inhibitors?

  • Methodology : Perform molecular docking (AutoDock, Schrödinger) to predict binding affinity to target proteins (e.g., kinases, GPCRs). Use MD simulations (GROMACS) to assess stability of ligand-receptor complexes. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding kinetics .

Q. What analytical techniques resolve structural ambiguities in dihydrobenzofuran derivatives?

  • Methodology : NOESY NMR clarifies stereochemistry (e.g., cis/trans dihydrofuran rings). X-ray crystallography (if crystalline) provides absolute configuration, as seen in related spirocyclic furans . For ambiguous mass spectra, tandem MS/MS fragments ions to confirm connectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.